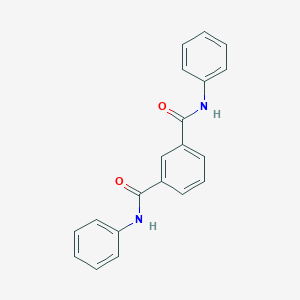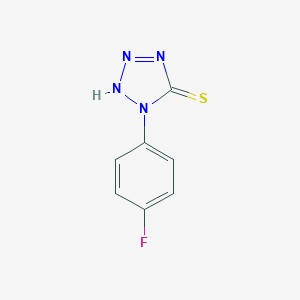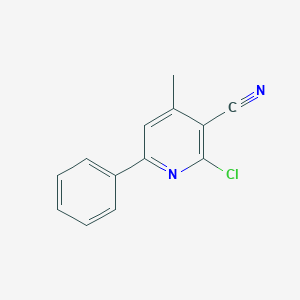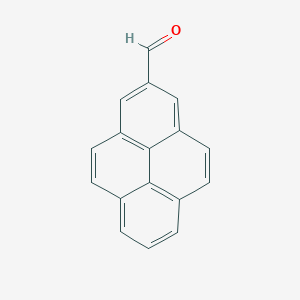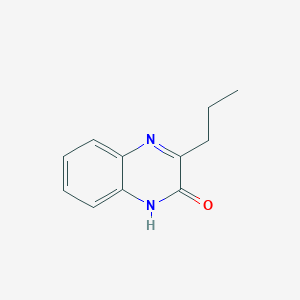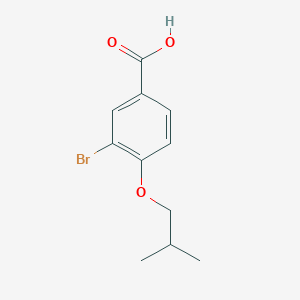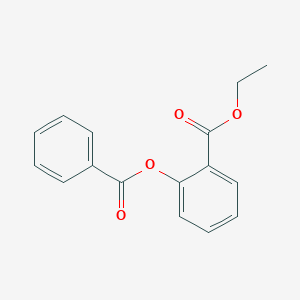![molecular formula C13H11ClN2O2S B185438 N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide CAS No. 60943-82-0](/img/structure/B185438.png)
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide, also known as CMF, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMF belongs to the class of thiosemicarbazones, which are compounds that have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The exact mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound's antiviral activity is thought to be due to its ability to inhibit viral replication. This compound's antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit viral replication by inhibiting viral enzymes. In addition, this compound has been shown to disrupt bacterial cell membranes, leading to bacterial death.
実験室実験の利点と制限
One advantage of using N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. This makes it a potentially useful compound for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide. One area of research could be the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research could be the development of new derivatives of this compound that exhibit improved activity against specific cancer cell lines, viruses, or bacteria. Finally, the use of this compound in combination with other compounds could be explored as a potential strategy to enhance its therapeutic activity.
合成法
The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with furan-2-carboxylic acid hydrazide in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is typically around 70%.
科学的研究の応用
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. This compound has also been studied for its antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
| 60943-82-0 | |
分子式 |
C13H11ClN2O2S |
分子量 |
294.76 g/mol |
IUPAC名 |
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-4-5-9(7-10(8)14)15-13(19)16-12(17)11-3-2-6-18-11/h2-7H,1H3,(H2,15,16,17,19) |
InChIキー |
YDTIJJNWCGSCOJ-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=NC(=O)C2=CC=CO2)S)Cl |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)Cl |
| 60943-82-0 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



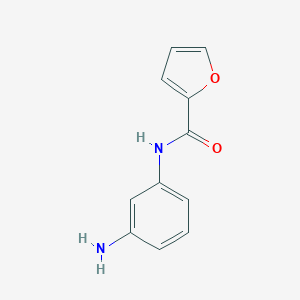

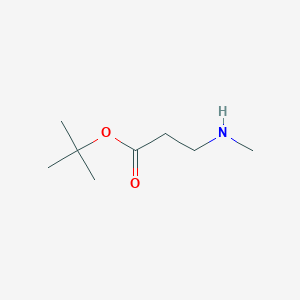
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)

